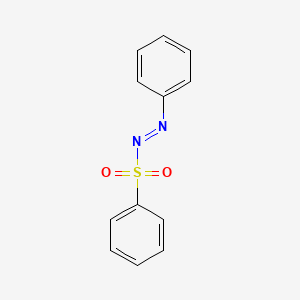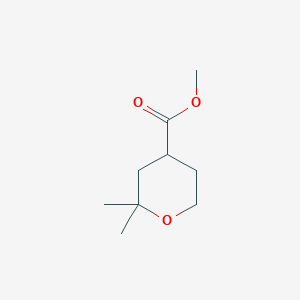
2-(Hex-5-enyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(Hex-5-enyl)isoindoline-1,3-dione, also known as 2-hex-5-enyl isoindoline-1,3-dione, is an organic compound belonging to the isoindoline family. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. The compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Synthesis and Material Science
Greener Synthesis Methods : Isoindoline-1,3-dione derivatives, including 2-(Hex-5-enyl)isoindoline-1,3-dione, have applications in material science and medicine. An environmentally friendly synthesis method using Water Extract of Onion Peel Ash (WEOPA) was developed, offering advantages like the non-usage of external acids and a recyclable catalytic system (Journal et al., 2019).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of isoindoline-1,3-dione derivatives has been characterized, aiding in understanding their properties for applications in material science (Duru et al., 2018).
Biomedical Applications
Antimicrobial Activity : Some isoindoline-1,3-dione derivatives show significant antimicrobial activity, making them potential candidates for drug development (Sabastiyan & Suvaikin, 2012).
Optoelectronics and Fluorescence : Novel acridin-isoindoline-1,3-dione derivatives exhibit properties suitable for optoelectronic applications. Their high thermal stability and excellent fluorescent properties make them potential candidates for use in optoelectronic devices (Mane et al., 2019).
Alzheimer's Disease Research : Isoindoline-1,3-dione derivatives have been studied for their potential use in Alzheimer's disease treatment, demonstrating inhibitory effects on key enzymes involved in the disease's progression (Panek et al., 2018).
Cancer Research : Isoindoline-1,3-dione derivatives have shown potential in cancer treatment, particularly in cytotoxicity against specific cancer cell lines. Their structural properties have been extensively studied to understand their interaction with biological targets (Kumar et al., 2019).
Chemical Properties and Applications
Corrosion Inhibition : Aza-pseudopeptides derived from isoindoline-1,3-dione have been tested as corrosion inhibitors, showing effectiveness in protecting metals in acidic environments (Chadli et al., 2017).
Computational Chemistry : Computational studies on isoindoline-1,3-dione derivatives help understand their structural properties and potential interactions in various applications, including drug design and material science (Özdemir Tarı & Demirtaş, 2022).
Mécanisme D'action
Target of Action
The primary target of 2-(Hex-5-enyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the hD2R at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the dopaminergic signaling pathway .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes this compound, have favorable pharmacokinetic properties
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Propriétés
IUPAC Name |
2-hex-5-enylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZJOJSTUVEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52898-33-6 | |
| Record name | N-(HEX-5-ENYL)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


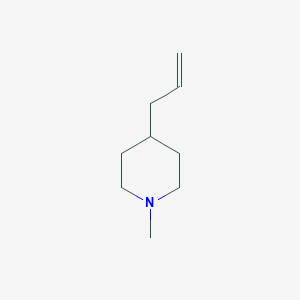

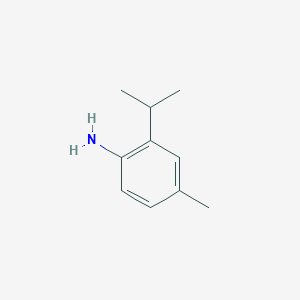
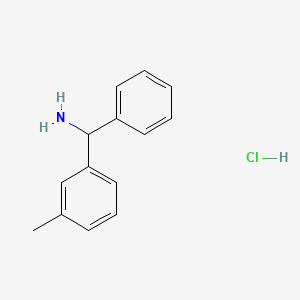

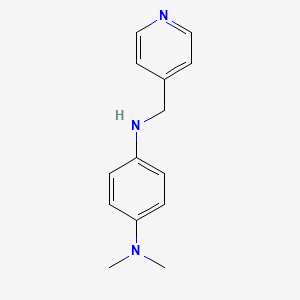


![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)

